molecular formula C9H16N3O5P B1672160 Iproniazid phosphate CAS No. 305-33-9

Iproniazid phosphate

Cat. No.: B1672160
CAS No.: 305-33-9
M. Wt: 277.21 g/mol
InChI Key: YPDVTKJXVHYWFY-UHFFFAOYSA-N
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Description

Iproniazid phosphate is a pharmaceutical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have significant antidepressant properties. due to its hepatotoxicity, its use has been largely discontinued .

Mechanism of Action

Target of Action

Iproniazid phosphate primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin .

Mode of Action

This compound is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) . It inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . This inhibition prevents the enzymatic breakdown of norepinephrine, a brain neurotransmitter substance concerned with emotional stimulation .

Biochemical Pathways

By inhibiting MAOs, this compound affects the metabolic pathways of monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can help to elevate mood and alleviate symptoms of depression .

Pharmacokinetics

It’s known that the drug is a small molecule and its bioavailability is assumed to be high .

Result of Action

The inhibition of MAOs by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in mood elevation and reduction of depression symptoms . It’s important to note that this compound was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, interactions with food products containing tyramine can lead to hypertensive crises . Therefore, dietary restrictions are often necessary when using MAOIs .

Biochemical Analysis

Biochemical Properties

Iproniazid phosphate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidases. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidases, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The compound interacts with monoamine oxidases through the formation of an active metabolite, isopropylhydrazine, which binds near the active site of the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing the levels of monoamine neurotransmitters, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased levels of neurotransmitters can enhance synaptic transmission and improve mood and cognitive function. The compound’s metabolites can also cause hepatotoxicity, leading to liver cell damage and dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of monoamine oxidases. The compound and its active metabolite, isopropylhydrazine, bind to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This inhibition leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression. Additionally, this compound can undergo O-dealkylation to form acetone and isoniazid, which can further undergo metabolism via multiple pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the adverse effects of this compound, such as dizziness, drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching, tend to disappear after approximately ten weeks . The hepatotoxicity caused by its metabolites remains a significant concern .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels. At high doses, this compound can induce toxic effects, such as liver necrosis, due to the formation of alkylating compounds by cytochrome P450 enzymes . These toxic effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by O-dealkylation to form acetone and isoniazid . Isoniazid can undergo further metabolism via multiple pathways, eventually resulting in the formation of alkylating agents . This toxifying metabolic pathway includes N-acetylation, which can contribute to the compound’s hepatotoxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is hydrophilic and is likely to be excreted in the urine via the kidneys . Its distribution within the body can influence its therapeutic and toxic effects, with the liver being a primary site of metabolism and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound and its metabolites can localize to specific cellular compartments, such as the mitochondria, where monoamine oxidases are primarily located . This localization is crucial for the compound’s inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iproniazid phosphate can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .

Industrial Production Methods: Industrial production of this compound involves the reaction of isonicotinohydrazide with isopropylamine under controlled conditions. The final product is then purified and converted into its phosphate salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Iproniazid phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products: The major products formed from these reactions include various metabolites and derivatives of iproniazid, which can have different pharmacological properties .

Scientific Research Applications

Iproniazid phosphate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: Iproniazid phosphate is unique due to its dual role as an antitubercular and antidepressant agent. Its discovery marked a significant milestone in understanding the relationship between psychiatric disorders and neurotransmitter metabolism .

Properties

IUPAC Name

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVTKJXVHYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952815
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-33-9
Record name Iproniazid phosphate
Source CAS Common Chemistry
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Record name Iproniazid phosphate
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Record name Iproniazid phosphate
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Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
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Record name Iproniazid phosphate
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Record name IPRONIAZID PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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